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molecular formula C11H11NO3S B8435465 5-[2-(4-Hydroxyphenyl)ethyl]-2,4-thiazolidinedione

5-[2-(4-Hydroxyphenyl)ethyl]-2,4-thiazolidinedione

Cat. No. B8435465
M. Wt: 237.28 g/mol
InChI Key: LPYKFDBDOMCQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05965589

Procedure details

Titanium tetrachloride (3.67 g) was added dropwise to a solution of 5-[2-(4-isopropoxyphenyl)ethyl]-2,4-thiazolidinedione (1.35 g) in dichloromethane (70 ml) at 0° C. After stirring for 2 hours, the mixture was poured into ice-cooled water and extracted with ethyl acetate. The ethyl acetate layer was washed with water and dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was subjected to column chromatography on silica gel. The fractions eluted with ethyl acetate-hexane (1:3, v/v) gave 5-[2-(4-hydroxyphenyl)ethyl]-2,4-thiazolidinedione (0.72 g, 63%). This product was recrystallized from acetone-isopropyl ether. Colorless prisms, mp: 175-176° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-[2-(4-isopropoxyphenyl)ethyl]-2,4-thiazolidinedione
Quantity
1.35 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
3.67 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH2:12][CH:13]2[S:17][C:16](=[O:18])[NH:15][C:14]2=[O:19])=[CH:7][CH:6]=1)(C)C.O>ClCCl.[Ti](Cl)(Cl)(Cl)Cl>[OH:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH2:12][CH:13]2[S:17][C:16](=[O:18])[NH:15][C:14]2=[O:19])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
5-[2-(4-isopropoxyphenyl)ethyl]-2,4-thiazolidinedione
Quantity
1.35 g
Type
reactant
Smiles
C(C)(C)OC1=CC=C(C=C1)CCC1C(NC(S1)=O)=O
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
3.67 g
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture was poured into ice-
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
The fractions eluted with ethyl acetate-hexane (1:3

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)CCC1C(NC(S1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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